6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione
Description
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a fluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
CAS No. |
918961-27-0 |
|---|---|
Molecular Formula |
C13H7ClFN3O2 |
Molecular Weight |
291.66 g/mol |
IUPAC Name |
6-chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione |
InChI |
InChI=1S/C13H7ClFN3O2/c14-9-11(17-8-4-2-1-3-7(8)15)12(19)6-5-16-18-10(6)13(9)20/h1-5,17H,(H,16,18) |
InChI Key |
SFTFPPBMKWFSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of an appropriate indazole precursor to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Amination: The coupling of the fluoroaniline to the indazole core.
Oxidation: The oxidation of the indazole ring to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dione structure to form different derivatives.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Scientific Research Applications
Biological Applications
The compound has been investigated for various biological activities, particularly in the following areas:
Antitumor Activity
Research indicates that 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione exhibits significant antitumor properties. Studies have shown that derivatives of indazole can inhibit tumor growth effectively. For instance, compounds related to this structure have demonstrated over 80% inhibition of tumor growth in models like the Ehrlich ascites carcinoma .
Enzyme Inhibition
This compound has been explored as an enzyme inhibitor, particularly against protein kinase B/Akt pathways. Inhibitors derived from this class have shown potent activity against Akt1, which plays a crucial role in cellular signaling related to cancer progression .
Receptor Modulation
The compound has potential applications as a receptor modulator, influencing various signaling pathways in cells. Its unique structure allows it to interact with specific molecular targets, which is critical for therapeutic applications in treating diseases like cancer and inflammatory conditions.
Case Study 1: Antitumor Evaluation
A series of studies evaluated the antitumor effects of various indazole derivatives, including those related to 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione. The results indicated that certain derivatives significantly inhibited the growth of P-388 lymphocytic leukemia cells in animal models .
Case Study 2: Mechanistic Studies on Akt Inhibition
In a study focusing on the inhibitory effects on Akt1, researchers synthesized several derivatives and assessed their impact on phosphorylation and activity of the kinase in prostate cancer cell lines. The findings suggested dual inhibitory effects that could be harnessed for therapeutic strategies against cancer .
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-(2-chloroanilino)-1H-indazole-4,7-dione
- 6-Chloro-5-(2-bromoanilino)-1H-indazole-4,7-dione
- 6-Chloro-5-(2-methylanilino)-1H-indazole-4,7-dione
Uniqueness
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione is unique due to the presence of the fluoroanilino group, which can significantly influence its biological activity and chemical reactivity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.
Biological Activity
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione is a synthetic compound notable for its complex structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 291.66 g/mol, this compound features an indazole core, chloro and fluoro substituents, and dione functional groups which enhance its reactivity and interactions with biological targets.
Research indicates that 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione exhibits significant biological activity primarily through its role as an enzyme inhibitor and receptor modulator . The compound's mechanism involves interactions with specific molecular targets that influence cellular signaling pathways, potentially leading to therapeutic applications in treating conditions such as cancer and inflammation.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown promise in inhibiting kinases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents significantly affects its inhibitory potency against specific kinases .
Case Studies and Experimental Findings
Several studies have explored the biological effects of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines. The IC50 values indicate strong activity against specific targets, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing reduced expression of inflammatory markers in cellular models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione, a comparison with structurally similar compounds is useful. Below is a summary table illustrating key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione | Chloro and fluoro substituents enhance reactivity | |
| 6-Bromo-5-(2-fluoroanilino)-1H-indazole-4,7-dione | Bromine substitution influences biological activity | |
| 5-(2-Fluorophenyl)-1H-indazole-4,7-dione | Lacks chlorine but retains dione functionality |
This table highlights how variations in halogen substitution can impact the biological activity of similar indazole derivatives.
Synthesis and Optimization
The synthesis of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione typically involves multiple steps that can be optimized for yield and purity using advanced catalysts and purification techniques such as recrystallization or chromatography.
Future Directions
Ongoing research aims to further elucidate the mechanisms by which this compound interacts with biological systems. Future studies may focus on:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Structure optimization : Modifying substituents to enhance potency and selectivity against specific targets.
- Toxicological assessments : Understanding the safety profile for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
